

# Comparative Guide to Serine Protease Inhibitors: Camostat and Nafamostat Mesilate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Patamostat mesilate*

Cat. No.: *B052478*

[Get Quote](#)

A detailed analysis of their clinical trial data, outcomes, and mechanisms of action for researchers and drug development professionals.

Introduction: In the landscape of serine protease inhibitors, Camostat mesilate and Nafamostat mesilate have emerged as significant therapeutic agents, primarily in the management of pancreatitis and with investigated potential in other indications such as COVID-19. This guide provides a comprehensive comparison of these two drugs, focusing on their clinical trial data, experimental protocols, and underlying signaling pathways to inform further research and development. It is important to note that the initial query for "**Patamostat mesilate**" yielded no specific results, and based on the available data, it is highly probable that the intended subjects were Camostat mesilate and Nafamostat mesilate, which are closely related compounds.

## Mechanism of Action and Physicochemical Properties

Both Camostat mesilate and Nafamostat mesilate function by inhibiting serine proteases, a class of enzymes crucial in various physiological and pathological processes.<sup>[1][2]</sup> Their primary targets include trypsin, kallikrein, and plasmin, which are involved in digestion, inflammation, and blood coagulation.<sup>[1][3]</sup> A key differentiator in recent research is their ability to inhibit the transmembrane protease serine 2 (TMPRSS2), an enzyme essential for the entry of certain viruses, including SARS-CoV-2, into host cells.<sup>[1][4]</sup>

| Feature                 | Camostat Mesilate                                                               | Nafamostat Mesilate                                                                                                                                             |
|-------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trade Name(s)           | Foipan, Foypan <sup>[4][5]</sup>                                                | Futhan, FUT-175 <sup>[6]</sup>                                                                                                                                  |
| Administration          | Oral <sup>[5][7]</sup>                                                          | Intravenous <sup>[8][9]</sup>                                                                                                                                   |
| Primary Indications     | Chronic pancreatitis,<br>postoperative reflux<br>esophagitis <sup>[4][10]</sup> | Acute pancreatitis,<br>disseminated intravascular<br>coagulation (DIC),<br>anticoagulant for<br>extracorporeal circulation <sup>[6][9]</sup><br><sup>[11]</sup> |
| Key Inhibited Proteases | Trypsin, Kallikrein, Plasmin,<br>TMPRSS2 <sup>[1][3]</sup>                      | Trypsin, Thrombin, Factor Xa,<br>Plasmin, Kallikrein,<br>TMPRSS2 <sup>[2][6][12]</sup>                                                                          |

## Clinical Trial Data and Outcomes: A Comparative Analysis

### Pancreatitis

Both drugs have been extensively studied in the context of pancreatitis, with clinical trials evaluating their efficacy in reducing inflammation and improving patient outcomes.

Camostat Mesilate in Chronic Pancreatitis:

A randomized, double-blind, placebo-controlled phase 2 trial (TACTIC study) evaluated the efficacy of Camostat mesilate in patients with painful chronic pancreatitis.<sup>[13][14]</sup> The study, however, did not find a significant difference in pain improvement between the Camostat and placebo groups.<sup>[13][14]</sup> In another study, a combination therapy including Camostat mesilate, pancrelipase, and rabeprazole showed significant improvement in epigastric pain in patients with early chronic pancreatitis.<sup>[15]</sup>

| Trial / Study                 | Patient Population                       | Key Findings                                                     |
|-------------------------------|------------------------------------------|------------------------------------------------------------------|
| TACTIC Study[13][14]          | Adults with painful chronic pancreatitis | No significant difference in pain reduction compared to placebo. |
| Combination Therapy Study[15] | Patients with early chronic pancreatitis | Significant amelioration of epigastric pain.                     |

#### Nafamostat Mesilate in Acute Pancreatitis:

Several studies have investigated Nafamostat mesilate in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis (PEP). A randomized controlled trial demonstrated a significantly lower incidence of PEP in the group receiving nafamostat mesilate (3.5%) compared to the control group (6.7%).[16] Another prospective, randomized, double-blind, controlled trial reported that prophylactic intravenous nafamostat mesilate reduced the frequency of post-ERCP pancreatitis, with an incidence of 2.8% in the nafamostat group versus 9.1% in the control group.[3] A phase 2 trial comparing continuous regional arterial infusion (CRAI) with intravenous (IV) administration of Nafamostat mesilate for predicted severe acute pancreatitis found no difference in preventing pancreatic necrosis, although the CRAI group required significantly less analgesia.[8][17]

| Trial / Study                                                      | Patient Population                                | Key Findings                                                                                   |
|--------------------------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------|
| Randomized Controlled Trial for PEP[16]                            | Patients undergoing ERCP                          | Incidence of PEP: 3.5% (Nafamostat) vs. 6.7% (Control).                                        |
| Prospective, Randomized, Double-Blind, Controlled Trial for PEP[3] | Patients undergoing ERCP                          | Incidence of PEP: 2.8% (Nafamostat) vs. 9.1% (Control).                                        |
| Phase 2 Trial (CRAI vs. IV)[8][17]                                 | Patients with predicted severe acute pancreatitis | No difference in preventing pancreatic necrosis; CRAI group had better early analgesic effect. |

## COVID-19

The inhibitory effect of both drugs on TMPRSS2 led to their investigation as potential treatments for COVID-19.

A meta-analysis of randomized clinical trials for both Nafamostat and Camostat in adults with COVID-19 concluded that the evidence is inconclusive to determine a mortality reduction or confirm safety for either drug in this context.[\[18\]](#)

## Experimental Protocols

General Protocol for a Randomized Controlled Trial in Pancreatitis:

The following provides a generalized experimental workflow based on the methodologies described in the cited clinical trials for Camostat and Nafamostat mesilate in pancreatitis.



[Click to download full resolution via product page](#)

A generalized workflow for a pancreatitis clinical trial.

## Signaling Pathways

The therapeutic effects of Camostat and Nafamostat mesilate are rooted in their ability to inhibit key serine proteases involved in inflammatory and viral entry pathways.

### Inhibition of Pancreatic Inflammation Pathway:

In pancreatitis, the premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and a cascade of inflammation. Both Camostat and Nafamostat inhibit trypsin, thereby mitigating this process.



[Click to download full resolution via product page](#)

Inhibition of the trypsin-mediated inflammatory cascade in pancreatitis.

### Inhibition of Viral Entry Pathway (e.g., SARS-CoV-2):

The entry of SARS-CoV-2 into host cells is facilitated by the viral spike (S) protein, which must be cleaved by host proteases. TMPRSS2 is a key protease in this process. Both Camostat and Nafamostat inhibit TMPRSS2, thereby blocking viral entry.



[Click to download full resolution via product page](#)

Inhibition of TMPRSS2-mediated viral entry.

## Alternatives and Future Directions

For acute pancreatitis, the primary alternatives to protease inhibitors remain supportive care, including fluid resuscitation and pain management.<sup>[19]</sup> In chronic pancreatitis, pain management is a significant challenge, and while Camostat did not show a clear benefit in the TACTIC study, further research into targeted therapies is warranted.<sup>[13][14]</sup> The inconclusive results for both drugs in COVID-19 highlight the complexity of the disease and the need for more robust clinical trials to define their role, if any.

Future research should focus on identifying patient subgroups that may benefit most from these therapies, exploring optimal dosing and administration routes, and investigating their

potential in other inflammatory and viral diseases where serine proteases play a key pathological role.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 3. Nafamostat mesilate for prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: a prospective, randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tridhascholars.org [tridhascholars.org]
- 5. m.economicstimes.com [m.economicstimes.com]
- 6. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 7. What is Camostat Mesilate used for? [synapse.patsnap.com]
- 8. Continuous regional arterial infusion versus intravenous administration of the protease inhibitor nafamostat mesilate for predicted severe acute pancreatitis: a multicenter, randomized, open-label, phase 2 trial - ProQuest [proquest.com]
- 9. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A randomized controlled phase 2 dose-finding trial to evaluate the efficacy and safety of camostat... : Falk Foundation [falkfoundation.org]

- 14. A Randomized Controlled Phase 2 Dose-Finding Trial to Evaluate the Efficacy and Safety of Camostat in the Treatment of Painful Chronic Pancreatitis: The TACTIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Camostat Mesilate, Pancrelipase, and Rabeprazole Combination Therapy Improves Epigastric Pain in Early Chronic Pancreatitis and Functional Dyspepsia with Pancreatic Enzyme Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized controlled trial for efficacy of nafamostat mesilate in preventing post-endoscopic retrograde cholangiopancreatography pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Continuous regional arterial infusion versus intravenous administration of the protease inhibitor nafamostat mesilate for predicted severe acute pancreatitis: a multicenter, randomized, open-label, phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 18. TMPRSS2 inhibitors for the treatment of COVID-19 in adults: a systematic review and meta-analysis of randomized clinical trials of nafamostat and camostat mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Comparative Guide to Serine Protease Inhibitors: Camostat and Nafamostat Mesilate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052478#clinical-trial-data-and-outcomes-for-patamostat-mesilate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)